molecular formula C17H29NO B3839754 Diethyl-(6-m-tolyloxy-hexyl)-amine

Diethyl-(6-m-tolyloxy-hexyl)-amine

Cat. No.: B3839754
M. Wt: 263.4 g/mol
InChI Key: GZWRPYMPUFFREQ-UHFFFAOYSA-N
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Description

Diethyl-(6-m-tolyloxy-hexyl)-amine is a tertiary amine featuring a hexyl chain substituted with a meta-tolyloxy (3-methylphenoxy) group at the sixth carbon and diethylamino groups.

Properties

IUPAC Name

N,N-diethyl-6-(3-methylphenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-4-18(5-2)13-8-6-7-9-14-19-17-12-10-11-16(3)15-17/h10-12,15H,4-9,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWRPYMPUFFREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

The table below compares key structural features of Diethyl-(6-m-tolyloxy-hexyl)-amine with analogous compounds:

Compound Name Molecular Formula Key Functional Groups Structural Differences Reference
This compound C₁₉H₃₃NO Diethylamino, m-tolyloxy, hexyl chain Reference compound
5-(Diethylamino)pentan-2-ylamine C₁₅H₃₄N₂ Diethylamino, hexyl chain Shorter chain, no aryloxy group
Di(2-Ethylhexyl)amine C₁₆H₃₅N Branched ethylhexyl chains Branched aliphatic, no oxygen atoms
4-Hydroxybutyl-bis(6-(2-hexyldecanoate)hexyl)-amine C₄₄H₈₃NO₅ Ester groups, hydroxybutyl Complex esterified chains, hydroxyl
Dimethyl[(1E)-2-(8-nitroquinolin-7-yl)ethenyl]amine C₁₃H₁₃N₃O₂ Nitroquinoline, ethenyl linkage Aromatic heterocycle, conjugated system

Key Observations :

  • Ester-containing analogs (e.g., 4-Hydroxybutyl-bis(6-(2-hexyldecanoate)hexyl)-amine) exhibit higher molecular weights and polarity due to ester groups, impacting solubility in nonpolar solvents .

Physical and Chemical Properties

Property This compound (Inferred) Di(2-Ethylhexyl)amine Dimethyl Lauryl Amine 5-(Diethylamino)pentan-2-ylamine
State at RT Likely liquid Liquid Liquid Liquid
Boiling Point High (due to long chain) Not reported Not reported Not reported
Solubility Moderate in organic solvents Low polarity solvents Low water solubility Similar to target compound
IR Peaks ~2960 cm⁻¹ (C-H), ~1120 cm⁻¹ (C-O) 2960, 2870, 1460, 1120 cm⁻¹ Not provided Not provided
Purity Specifications ≤20 ppm heavy metals, ≤2 ppm H₂

Notes:

  • The meta-tolyloxy group may reduce volatility compared to purely aliphatic amines like Di(2-Ethylhexyl)amine .
  • Safety Profiles : Dimethyl Lauryl Amine (UN2735) is classified as hazardous (GHS Category 4 for acute toxicity), suggesting similar handling precautions may apply to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl-(6-m-tolyloxy-hexyl)-amine
Reactant of Route 2
Reactant of Route 2
Diethyl-(6-m-tolyloxy-hexyl)-amine

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